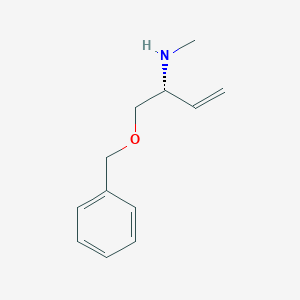![molecular formula C13H8O5S2 B12603069 Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- is a heterocyclic compound that features a fused ring system containing both benzene and thiophene units. This compound is of significant interest due to its unique structural properties, which make it a valuable candidate for various applications in organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- typically involves the construction of the benzo[b]thieno[2,3-d]thiophene core followed by functionalization at specific positions. One common method involves the treatment of ketones with methyl thioglycolate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide powder . Another approach includes the use of sodium sulfide and an alkylating agent containing a methylene active component .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Applications De Recherche Scientifique
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are explored for potential biological activities and pharmaceutical applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the development of organic semiconductors for electronic devices such as organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound functions as a semiconductor by facilitating charge transport through its conjugated system. This is achieved through the delocalization of π-electrons across the fused ring system, which allows for efficient charge mobility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: A simpler structure with similar aromatic properties.
Thieno[3,2-b]indole: Contains both thiophene and indole units, used in similar applications.
Dibenzo[b,d]thiophene: Another fused ring system with comparable electronic properties.
Uniqueness
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- stands out due to its specific functionalization, which enhances its solubility and processability in various solvents. This makes it particularly suitable for solution-processable applications in organic electronics, where other similar compounds might fall short .
Propriétés
Formule moléculaire |
C13H8O5S2 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
3-(carboxymethoxy)thieno[3,2-b][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C13H8O5S2/c14-8(15)5-18-9-11-10(20-12(9)13(16)17)6-3-1-2-4-7(6)19-11/h1-4H,5H2,(H,14,15)(H,16,17) |
Clé InChI |
NGSARUJAKPRRDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C(=C(S3)C(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)





![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)

![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)


![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)

